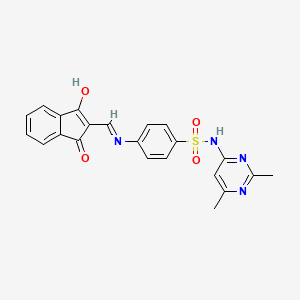

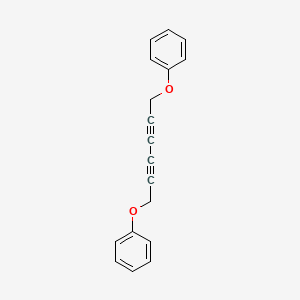

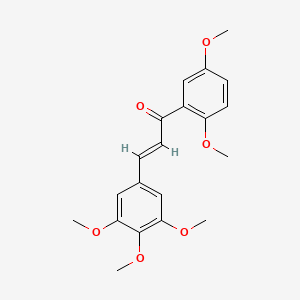

![molecular formula C7H7ClN4 B2527257 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 871335-89-6](/img/structure/B2527257.png)

4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine class . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . The exact synthesis process for “4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine” is not specified in the available literature.Molecular Structure Analysis

The molecular structure of “4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine” includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring . The exact molecular structure would include a chlorine atom at the 4-position and an ethyl group at the 3-position of the pyrazolo[3,4-d]pyrimidine core.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine” are not fully detailed in the available literature. The molecular weight is reported to be 182.61000 .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references, including 2400 patents . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds have been covered .

Antibacterial Activity

A representative set of pyrazolo[3,4-d]pyrimidines, presenting different substituents in position N1, C4, and C6, has shown antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .

Anti-inflammatory Activities

Pyrazolo[3,4-d]pyrimidines have been synthesized by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . These compounds have shown potential anti-inflammatory activities .

Antiviral Activity

1H-pyrazolo[3,4-d]pyrimidines exhibit various biological activities, including antiviral activity . They have been used in the treatment of various viral diseases .

Analgesic Activity

1H-pyrazolo[3,4-d]pyrimidines also exhibit analgesic activity . They have been used in the treatment of pain and inflammation .

Treatment of Male Erectile Dysfunction

1H-pyrazolo[3,4-d]pyrimidines have been used in the treatment of male erectile dysfunction . They have shown promising results in improving sexual function .

Treatment of Hyperuricemia and Prevention of Gout

1H-pyrazolo[3,4-d]pyrimidines have been used in the treatment of hyperuricemia and the prevention of gout . They have shown effectiveness in reducing uric acid levels and preventing gout attacks .

Other Applications

More than 300,000 1H-pyrazolo[3,4-d]pyrimidines have been described, which are included in more than 5500 references . This suggests that these compounds have a wide range of other potential applications in various fields of scientific research .

Zukünftige Richtungen

The future directions for research on “4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the interest in pyrazolo[3,4-d]pyrimidines as potential therapeutic agents, particularly as CDK2 inhibitors , there is potential for further exploration in this area.

Wirkmechanismus

Target of Action

The primary target of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound .

Result of Action

The inhibition of CDK2 by 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine results in significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells . This leads to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .

Action Environment

Like all chemical compounds, its stability, efficacy, and action can be influenced by factors such as temperature, ph, and the presence of other compounds .

Eigenschaften

IUPAC Name |

4-chloro-3-ethyl-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIMQUPDNQRLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NN1)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871335-89-6 |

Source

|

| Record name | 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

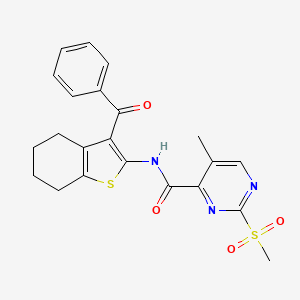

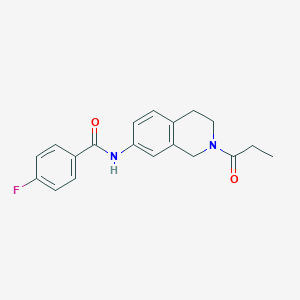

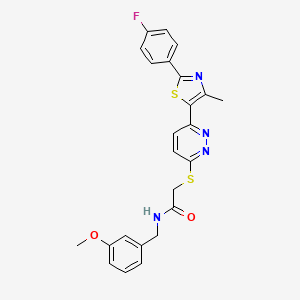

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)

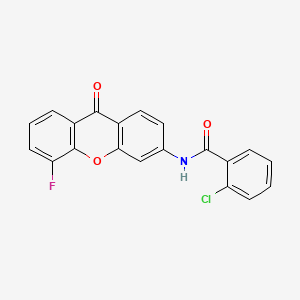

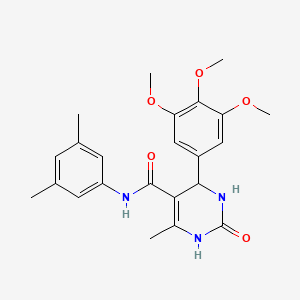

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)